molecular formula C13H17ClN2O3S B13060387 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide CAS No. 379255-31-9

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B13060387
CAS No.: 379255-31-9
M. Wt: 316.80 g/mol
InChI Key: WUWHVNVTWHWPPY-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with a molecular formula of C13H17ClN2O3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the reaction of 3-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is unique due to its specific structural features, such as the piperidine sulfonyl group and the chloroacetamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

379255-31-9

Molecular Formula

C13H17ClN2O3S

Molecular Weight

316.80 g/mol

IUPAC Name

2-chloro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-11-5-4-6-12(9-11)20(18,19)16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17)

InChI Key

WUWHVNVTWHWPPY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl

Origin of Product

United States

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